molecular formula C4H5N3O2 B1176513 Bromelain CAS No. 150977-36-9

Bromelain

Cat. No.: B1176513
CAS No.: 150977-36-9
Attention: For research use only. Not for human or veterinary use.
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Description

Bromelain is a complex mixture of sulfhydryl proteolytic enzymes derived from the pineapple plant ( Ananas comosus ), primarily extracted from the fruit and stem . This reagent is characterized by its proteolytic activity, which is optimal in a pH range of 5.5 to 8.0 and stable at temperatures up to 60°C . Its mechanism of action is multifaceted, involving the digestion of proteins and breakdown of fibrin, which contributes to its researched fibrinolytic and anti-edematous properties . In research settings, this compound has demonstrated significant immunomodulatory effects. Studies indicate it can modulate surface adhesion molecules on immune cells such as T cells and macrophages, and influence the secretion of cytokines like IL-1β, IL-6, and TNF-α by peripheral blood mononuclear cells (PBMCs) . It has also been shown to inhibit T cell activation by disrupting the Raf-1/extracellular-regulated-kinase-2 (ERK-2) pathway and reducing CD25 expression . Further investigative applications include studying its impact on various cell signaling pathways, including the PI3K/Akt and MAPK pathways, and its ability to down-regulate pro-inflammatory mediators such as plasma kininogen and prostaglandin E2 (PGE2) . This compound's anti-inflammatory and antioxidant activities are also areas of active research, as it has been observed to scavenge free radicals and reduce oxidative stress in vitro . This product is presented as a lyophilized powder and is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or human consumption purposes. Researchers should handle this product with appropriate personal protective equipment.

Properties

CAS No.

150977-36-9

Molecular Formula

C4H5N3O2

Origin of Product

United States

Scientific Research Applications

Anti-Inflammatory Applications

Bromelain is well-documented for its anti-inflammatory properties, making it beneficial in treating conditions such as osteoarthritis, rheumatoid arthritis, and sports injuries.

  • Mechanism of Action : this compound works by modulating inflammatory cytokines and reducing edema. It inhibits platelet aggregation and fibrin formation, which are crucial in inflammatory responses .
  • Clinical Evidence : A study involving boxers showed that this compound significantly reduced bruising and swelling after injuries . Additionally, it has been shown to alleviate symptoms in patients with acute thrombophlebitis by decreasing inflammation markers .

Anticancer Properties

This compound exhibits promising anticancer effects through various mechanisms:

  • Cytotoxicity : Research indicates that this compound can induce apoptosis in cancer cells, inhibit angiogenesis, and enhance immune response against tumors .
  • Case Studies : In vitro studies demonstrated a reduction of cell viability in melanoma and epidermoid carcinoma cell lines after treatment with this compound . Moreover, animal studies have shown that this compound can reduce tumor growth and volume in chemically induced models .

Antimicrobial Activity

This compound has demonstrated efficacy against various pathogens:

  • Bacterial Infections : It protects against bacterial enterotoxins from Escherichia coli and Vibrio cholerae by modifying receptor attachment sites in the gut . this compound also enhances the effectiveness of antibiotics in treating infections like pneumonia and urinary tract infections .
  • Fungal Infections : The enzyme exhibits antifungal properties by stimulating phagocytosis against Candida albicans when combined with trypsin .

Digestive Health

This compound is recognized for its digestive benefits:

  • Digestive Enzyme : It aids in protein digestion and is used to treat conditions like pancreatic insufficiency and dyspepsia .
  • Clinical Applications : this compound has been successfully administered to improve symptoms of gastrointestinal disorders, enhancing drug absorption particularly for antibiotics .

Cosmetic Applications

Beyond medicinal uses, this compound is also utilized in the cosmetic industry:

  • Skin Treatments : Its proteolytic activity is beneficial for skin debridement and improving wound healing processes. This compound is included in formulations aimed at reducing skin inflammation and promoting recovery from injuries .

Summary Table of this compound Applications

Application AreaMechanism of ActionClinical Evidence/Studies
Anti-inflammatoryInhibits cytokine release; reduces edemaEffective in osteoarthritis; reduces bruising post-injury
AnticancerInduces apoptosis; inhibits angiogenesisReduces tumor growth in melanoma models
AntimicrobialModifies receptor sites; enhances antibiotic efficacyEffective against E. coli, Vibrio cholerae, Candida
Digestive HealthAids protein digestion; improves drug absorptionTreats pancreatic insufficiency; alleviates dyspeptic symptoms
CosmeticPromotes wound healing; reduces skin inflammationUsed in skin treatments for debridement

Comparison with Similar Compounds

Table 1: this compound vs. Papain

Parameter This compound Papain References
Source Pineapple stem/fruit waste Papaya latex (harvested by injuring young fruits)
Optimal pH 7.0 (retains activity in gastric and intestinal pH) 6.0–7.0 (less stable in acidic environments)
Protein Removal Efficacy Partially purified this compound reduces extractable proteins by ~70% Partially purified papain achieves ~75% reduction
Cost & Sustainability Economical (derived from agricultural waste) Higher cost (requires fruit injury for latex extraction)
Therapeutic Uses Anti-inflammatory, anti-cancer, cardiovascular support Wound debridement, digestive aid

Key Findings :

  • Papain exhibits marginally higher proteolytic efficiency, but this compound’s cost-effectiveness and sustainability make it preferable for large-scale applications .
  • This compound’s stability across a wider pH range (acidic stomach to alkaline intestine) enhances its utility in oral therapeutics .

Intra-Pineapple Proteases: Stem this compound, Fruit this compound, Ananain, and Comosain

Pineapple contains four distinct cysteine proteases with varying biochemical and functional profiles (Table 2).

Table 2: Pineapple-Derived Cysteine Proteases

Enzyme Source Substrate Specificity Immunological Cross-Reactivity Key Applications References
Stem this compound Pineapple stem Broad specificity (casein, gelatin) Distinct from fruit this compound Anti-inflammatory, anti-cancer
Fruit this compound Pineapple fruit Preferential cleavage of Bz-Phe-Val-Arg No cross-reactivity with stem this compound Food processing (juice clarification)
Ananain Pineapple stem Hydrolyzes Z-Phe-Arg-MCA Immunologically distinct Wound healing, anti-microbial
Comosain Pineapple stem Not fully characterized Not reported Under investigation

Key Findings :

  • Stem this compound is the most therapeutically relevant due to its broad substrate specificity and commercial availability .
  • Fruit this compound and ananain show niche applications in food processing and antimicrobial therapies, respectively .

Synergistic Effects with Phytochemicals and Drugs

This compound enhances the efficacy of phytochemicals and pharmaceuticals (Table 3).

Table 3: this compound’s Synergistic Interactions

Compound/Agent Combined Effect with this compound Mechanism References
Amentoflavone Enhanced anti-inflammatory activity Stabilizes this compound via strong binding (ΔG: -9.86 kcal/mol)
Asiaticoside Improved thermal stability and shelf life Molecular docking stabilizes enzyme structure
Diosgenin Increased anti-platelet aggregation Complementary fibrinolytic pathways
Cisplatin No significant enhancement in anti-cancer efficacy Independent cytotoxic mechanisms
Antibiotics Improved efficacy against pneumonia, cellulitis Enhanced bacterial membrane penetration

Key Findings :

  • This compound-phytochemical complexes (e.g., amentoflavone, asiaticoside) improve thermal stability and therapeutic outcomes .

Stability and Pharmacokinetics

  • pH Stability : this compound retains activity at pH 3.0–9.0, with optimal activity at pH 7.0 . Fruit this compound activity drops sharply at pH 9.0 .
  • Thermal Stability : this compound activity decreases above 60°C, but formulation with phytochemicals (e.g., asiaticoside) improves heat resistance .
  • Absorption : ~40% intestinal absorption rate; systemic biological activity persists for 6–9 hours post-ingestion .

Preparation Methods

Ethanol Precipitation

Ethanol precipitation remains a cornerstone for initial bromelain extraction due to its simplicity and cost-effectiveness. In this method, pineapple parts (peel, core, or crown) are homogenized, filtered, and mixed with ethanol to precipitate proteins. A study isolating this compound from pineapple waste reported yields of 0.069% from peel and crown, and 0.040% from core, with ethanol concentrations of 80% (v/v) facilitating optimal precipitation. The process involves chilling the ethanol-filtrate mixture at 4°C for 8 hours, followed by centrifugation at 15,000 rpm to isolate the enzyme. While effective for small-scale extraction, ethanol precipitation often yields crude this compound with low specific activity, necessitating further purification.

Ammonium Sulfate Precipitation

Ammonium sulfate ((NH₄)₂SO₄) precipitation is another conventional method, leveraging salt-induced protein aggregation. Researchers have employed 50–60% ammonium sulfate saturation to precipitate this compound from pineapple stem juice, achieving moderate purification folds. However, this method introduces high salt concentrations, complicating downstream applications and requiring desalination steps such as dialysis or ultrafiltration. Despite these limitations, its compatibility with large-scale operations ensures its persistence in industrial workflows.

Table 1: Yield of Crude this compound from Pineapple Parts Using Ethanol Precipitation

Pineapple PartWeight (kg)Extract Weight (g)Yield (%)
Peel2.1551.4920.069
Core3.1241.2550.040
Crown3.3702.3130.069

Membrane Filtration Techniques

Ultrafiltration for Concentration and Purification

Ultrafiltration (UF) membranes with molecular weight cut-offs (MWCO) of 10–30 kDa are widely used to concentrate this compound while removing low-molecular-weight contaminants. A study utilizing a 10 kDa polyethersulfone membrane achieved 100% retention of proteolytic activity, with enzyme recovery rates of 85–87% at transmembrane pressures of 0.05–0.40 bar. Post-UF, this compound activity remained stable at pH 7.0–7.5 and temperatures of 30–40°C, underscoring the method’s efficacy in preserving enzymatic integrity.

Nanofiltration as a Single-Step Process

Hollow fiber nanofiltration (NF) membranes have emerged as a scalable alternative, enabling simultaneous extraction and purification. In a novel approach, NF membranes processed pineapple juice supernatant directly, bypassing multiple centrifugation and precipitation steps. This method achieved comparable yields to multi-step protocols while reducing processing time by 40%. The tangential flow design minimized membrane fouling, enhancing operational longevity.

Aqueous Two-Phase Systems (ATPS)

Polymer-Based ATPS

ATPS utilizing polyethylene glycol (PEG) and salts like potassium phosphate has demonstrated promise for this compound purification. A PEG 4000/potassium phosphate system achieved a 3-fold purification factor, effectively separating this compound from phenolic compounds and polysaccharides. The partitioning behavior is pH-dependent, with optimal recovery at pH 7.0–7.5, aligning with this compound’s stability range.

Ionic Liquid-Based ATPS

Innovative ATPS incorporating ionic liquids (ILs) like cholinium glycinate have shown superior selectivity. In one study, IL-based ATPF combined with precipitation yielded a 6.56-fold purification factor, outperforming traditional polymer-salt systems. The low viscosity and high polarity of ILs facilitate rapid phase separation, reducing processing time by 30%.

Chromatographic Techniques

Ion Exchange Chromatography

Cation exchange resins like CM-Sephadex selectively bind this compound at pH 4.5–5.0, enabling high-purity elution with NaCl gradients. This method achieves purification factors of 8–10, though scalability is limited by resin costs and column fouling.

Expanded Bed Adsorption (EBA)

EBA integrates clarification, concentration, and purification into a single step using adsorbent beads. A study reported a 13-fold purification factor for stem this compound using Streamline DEAE resin, with dynamic binding capacities exceeding 45 mg/mL. EBA’s adaptability to crude feedstocks makes it ideal for industrial-scale production.

Hybrid and Integrated Methods

ATPS-Membrane Filtration Combinations

Coupling ATPS with UF membranes enhances purity while mitigating phase-forming chemical residues. A hybrid PEG-phosphate/UF system achieved a 4.5-fold purification factor, with 90% enzyme recovery. This approach reduces wastewater generation and aligns with green chemistry principles.

Multi-Step Industrial Processes

Large-scale this compound production often employs sequenced methods:

  • Crude Extraction : Ethanol or ammonium sulfate precipitation.

  • Primary Purification : Ultrafiltration or ATPS.

  • Polishing : Ion exchange or affinity chromatography.
    A pilot-scale facility reported final purities of 95% using this workflow, though operational costs remain a barrier for small producers .

Q & A

Q. What methodologies are recommended for purifying bromelain from pineapple extracts?

this compound purification typically involves techniques such as aqueous two-phase extraction , ultrafiltration , and chromatography (e.g., ion exchange or affinity chromatography). Liquid-liquid extraction and precipitation methods are also used for initial crude separation. For reproducibility, ensure consistency in raw material sourcing (e.g., stem vs. fruit) and validate purity via SDS-PAGE or HPLC .

Q. How should researchers assess this compound’s enzymatic activity and stability under varying conditions?

Use caseinolytic activity assays (measured in gelatin-digesting units, GDU) under controlled pH (6.5–7.5) and temperature (50–55°C). Stability studies require long-term storage testing at 4°C or -20°C with lyophilization to prevent degradation. For nanoparticle-immobilized this compound, validate activity retention via kinetic assays and compare with free enzyme parameters .

Q. What protocols ensure this compound’s stability during laboratory storage?

Lyophilization in phosphate buffer (pH 7.0) and storage at -20°C in airtight containers minimizes denaturation. Avoid repeated freeze-thaw cycles. For immobilized formulations (e.g., nanoparticles), stability is enhanced by maintaining pH 6.5–7.0 and avoiding shear stress during handling .

Q. How can in vitro studies evaluate this compound’s anti-inflammatory effects?

Use lipopolysaccharide (LPS)-stimulated macrophages to measure cytokine suppression (e.g., TNF-α, IL-6 via ELISA). Include dose-response curves (typical range: 10–100 µg/mL) and validate specificity with protease inhibitors (e.g., E-64). Parallel assays for cytotoxicity (e.g., MTT) ensure observed effects are not due to cell death .

Q. What statistical methods optimize this compound production in microbial systems?

Response Surface Methodology (RSM) with central composite designs identifies optimal induction conditions (e.g., temperature, post-induction duration). Analyze variance (ANOVA) to validate model significance, and use regression equations to predict enzyme activity under untested parameters .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between this compound’s in vitro and in vivo anticancer efficacy?

Address bioavailability limitations by testing nanoparticle delivery systems or bioenhancers (e.g., piperine). In vivo studies should measure tissue distribution via pharmacokinetic profiling (e.g., plasma half-life, organ-specific accumulation) and correlate with tumor regression in xenograft models .

Q. What mechanistic strategies elucidate this compound’s induction of apoptosis in cancer cells?

Combine flow cytometry (Annexin V/PI staining) with Western blotting for apoptotic markers (e.g., cleaved caspases-3/8/9, PARP). Use ROS scavengers (e.g., NAC) to confirm this compound’s role in oxidative stress-mediated apoptosis. Validate findings across multiple cell lines (e.g., colorectal, breast) to rule out cell-type specificity .

Q. How do combinatorial therapies enhance this compound’s efficacy in preclinical cancer models?

Pre-treat tumors with this compound (e.g., 40 mg/kg) before administering chemotherapeutics (e.g., cisplatin) to exploit synergistic cytotoxicity. Use 3D tumor spheroids or patient-derived organoids to model human tissue responses. Hyperthermia (42°C) may further potentiate drug penetration in HIPEC models .

Q. What in vivo models best capture this compound’s pharmacokinetics and tissue distribution?

Zebrafish xenografts enable high-throughput screening of tumor suppression, while murine models provide plasma concentration-time profiles (e.g., Cmax, AUC). Nasal administration studies require monitoring lung and liver accumulation via tissue homogenization and LC-MS quantification .

Q. How can molecular docking refine this compound’s antiviral mechanisms against SARS-CoV-2?

Use AutoDock Vina or Schrödinger Suite to simulate this compound’s binding to viral protease (3CL<sup>pro</sup>). Validate predictions with pseudovirus neutralization assays and correlate docking scores (ΔG) with IC50 values. Cross-reference with MD simulations to assess binding stability under physiological conditions .

Tables

Table 1: Key Parameters for this compound Activity Assays

ParameterOptimal RangeMethodological Consideration
pH6.5–7.5Use phosphate buffer for stability
Temperature50–55°CPre-incubate substrate to avoid lag
Substrate Concentration1–2% casein (w/v)Ensure zero-order kinetics
Activity MeasurementTyrosine equivalentsCalibrate with standard curve

Table 2: Common Challenges in this compound Clinical Translation

ChallengeMitigation StrategyReference
Low oral bioavailabilityNanoparticle encapsulation or nasal delivery
Batch variabilityStandardized extraction protocols
Off-target cytotoxicityDose optimization using PK/PD modeling

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